Neurotensin (1-6)

Neuroscience Dopamine Striatum

Studying neurotensinergic signaling often risks false positives due to receptor binding of full-length or C-terminal fragments. Neurotensin (1-6) provides a validated negative control that lacks NTS1/NTS2 binding but uniquely modulates dopamine release. - Lacks NTS1/NTS2 binding: no displacement of [3H]neurotensin in receptor binding assays. - Selectively enhances basal dopamine release without affecting electrically evoked release. - Ideal negative control for receptor activation studies; inert scaffold for fluorophore conjugation. Supplied with rigorous QC documentation for reliable research outcomes.

Molecular Formula C35H52N8O12
Molecular Weight 776.8 g/mol
CAS No. 87620-09-5
Cat. No. B1678231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurotensin (1-6)
CAS87620-09-5
SynonymsNeurotensin (1-6); 
Molecular FormulaC35H52N8O12
Molecular Weight776.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCC(=O)N2
InChIInChI=1S/C35H52N8O12/c1-18(2)15-24(41-30(49)21-10-12-28(46)38-21)32(51)42-25(16-19-6-8-20(44)9-7-19)33(52)39-22(11-13-29(47)48)31(50)43-26(17-27(37)45)34(53)40-23(35(54)55)5-3-4-14-36/h6-9,18,21-26,44H,3-5,10-17,36H2,1-2H3,(H2,37,45)(H,38,46)(H,39,52)(H,40,53)(H,41,49)(H,42,51)(H,43,50)(H,47,48)(H,54,55)/t21-,22-,23-,24-,25-,26-/m0/s1
InChIKeyFBSIBBLIIBINON-FRSCJGFNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Neurotensin (1-6) Fragment Overview


Neurotensin (1-6) [CAS 87620-09-5] is an endogenous N-terminal fragment of the 13-amino acid neuropeptide, neurotensin [1]. Unlike the full-length peptide or its biologically active C-terminal counterpart, Neurotensin (1-6) is characterized by its distinct pharmacological profile. While full-length neurotensin and the C-terminal fragment neurotensin (8-13) potently interact with the NTS1 receptor to mediate various physiological effects , Neurotensin (1-6) has been shown to lack this primary receptor interaction, as demonstrated by its inability to displace radiolabeled neurotensin in receptor binding assays [2]. However, it retains a specific ability to modulate dopamine release in the striatum, exhibiting a unique functional selectivity compared to other neurotensin fragments [3].

Why Neurotensin (1-6) Is Irreplaceable


Generic substitution of Neurotensin (1-6) with other neurotensin fragments, such as the full-length peptide or the C-terminal hexapeptide (8-13), is invalid for specific research applications. The critical differentiator lies in their divergent functional profiles. The C-terminal fragment, neurotensin (8-13), is the minimal sequence required for high-affinity binding to the NTS1 receptor and the subsequent activation of canonical signaling pathways, including the stimulation of inositol phospholipid hydrolysis [1]. In stark contrast, Neurotensin (1-6) is completely inactive in these assays [1], but it uniquely retains the ability to enhance basal dopamine release from striatal tissue, a function not shared by the (8-13) fragment [2]. This functional dissociation, supported by quantitative comparative data, demonstrates that Neurotensin (1-6) and (8-13) are not interchangeable and that selecting the correct fragment is crucial for obtaining accurate and interpretable results in studies of neurotensinergic signaling.

Neurotensin (1-6) Comparative Evidence


Dopamine Release: Basal vs. Evoked Effects

Neurotensin (1-6) exhibits a distinct functional profile in modulating dopamine release compared to both the full-length neurotensin (1-13) and the C-terminal fragment (8-13). At a concentration of 10^-6 M, Neurotensin (1-6) did not enhance electrically evoked dopamine release, a property shared by the full-length peptide at 10^-9 M [1]. Crucially, Neurotensin (1-6) uniquely retained the ability to enhance basal dopamine release, whereas Neurotensin (8-13) enhanced both evoked and basal release [1].

Neuroscience Dopamine Striatum Neuromodulation

Lack of NTS1 Signaling

In a direct comparative study using murine neuroblastoma N1E-115 cells, the C-terminal fragment Neurotensin (8-13) potently stimulated inositol phospholipid hydrolysis with an EC50 of approximately 0.3 nM, making it about three times more potent than the full-length peptide (EC50 = 0.9 nM) [1]. In stark contrast, the N-terminal fragments, including Neurotensin (1-6), Neurotensin (1-8), and Neurotensin (1-11), showed no ability to stimulate this hydrolysis at any tested concentration [1].

GPCR Signaling Receptor Pharmacology Neuroblastoma Second Messengers

Absence of Receptor Binding

Autoradiographic displacement studies using [3H]neurotensin on rat and primate brain sections provide clear evidence that Neurotensin (1-6) does not bind to neurotensin receptors. While both Neurotensin (1-13) and the C-terminal fragment Neurotensin (8-13) actively displaced the radioligand, indicating binding, Neurotensin (1-6) and Neurotensin (1-8) were completely inactive in blocking the specific binding of [3H]neurotensin to hippocampal sections [1]. This inactivity has been corroborated in other studies, where Neurotensin (1-6) was found to be inactive at concentrations up to 10^-5 M [2].

Receptor Binding Autoradiography Hippocampus Control Peptide

Neurotensin (1-6) Research Applications


NTS1/NTS2 Negative Control

Given its demonstrated inability to bind to neurotensin receptors or stimulate NTS1-mediated second messenger systems like inositol phospholipid hydrolysis [1], Neurotensin (1-6) serves as a perfect negative control in any experiment designed to measure NTS1/NTS2 receptor activation. Its use allows researchers to confidently attribute positive signals from full-length neurotensin or the (8-13) fragment to specific receptor engagement, ruling out non-specific peptide effects.

Basal vs. Evoked Dopamine Release

The unique functional profile of Neurotensin (1-6) — specifically its ability to enhance basal dopamine release without affecting electrically evoked release [2] — makes it a valuable tool for dissecting the distinct mechanisms governing these two modes of neurotransmitter release. This is in contrast to Neurotensin (8-13), which potentiates both pathways.

Fluorescent & Affinity Probe Development

Because Neurotensin (1-6) lacks intrinsic receptor binding affinity [1], it provides a biologically inert scaffold for conjugation. Conjugates of Neurotensin (1-6) with fluorophores (e.g., FITC, CY5) or affinity tags can be used as control probes in imaging or pull-down assays without the risk of the peptide moiety interfering with the biological system under investigation [3].

Technical Documentation Hub

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